molecular formula C30H23Cl3N2O2 B15009640 2,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

2,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

Katalognummer: B15009640
Molekulargewicht: 549.9 g/mol
InChI-Schlüssel: FRWNYDOTLSJJEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-DICHLORO-N-[1-(4-CHLOROBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a tetrahydroquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[1-(4-CHLOROBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYLBENZAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-DICHLORO-N-[1-(4-CHLOROBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-DICHLORO-N-[1-(4-CHLOROBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-DICHLORO-N-[1-(4-CHLOROBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-DICHLORO-N-[1-(4-CHLOROBENZOYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYLBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C30H23Cl3N2O2

Molekulargewicht

549.9 g/mol

IUPAC-Name

2,4-dichloro-N-[1-(4-chlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C30H23Cl3N2O2/c1-19-17-28(25-9-5-6-10-27(25)34(19)29(36)20-11-13-21(31)14-12-20)35(23-7-3-2-4-8-23)30(37)24-16-15-22(32)18-26(24)33/h2-16,18-19,28H,17H2,1H3

InChI-Schlüssel

FRWNYDOTLSJJEK-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C5=C(C=C(C=C5)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.